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Compound of Interest

Compound Name: LY836

Cat. No.: B12374504 Get Quote

For researchers, scientists, and drug development professionals, understanding the nuances of

soluble guanylate cyclase (sGC) inhibitors is critical for advancing research in areas such as

cardiovascular disease, cancer, and neuroscience. This guide provides an objective

comparison of LY83583 with other notable sGC inhibitors, supported by experimental data and

detailed methodologies.

Soluble guanylate cyclase is a key enzyme in the nitric oxide (NO) signaling pathway,

catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine

monophosphate (cGMP).[1] This pathway plays a crucial role in various physiological

processes, including vasodilation, neurotransmission, and platelet aggregation.[2] Inhibition of

sGC is a valuable tool for studying these processes and for the potential development of novel

therapeutics. This guide focuses on LY83583 and compares its performance with two other

widely used sGC inhibitors: ODQ (1H-[3][4][5]oxadiazolo[4,3-a]quinoxalin-1-one) and NS 2028.

Quantitative Comparison of sGC Inhibitors
The inhibitory potency of LY83583, ODQ, and NS 2028 against soluble guanylate cyclase is a

key parameter for researchers. The half-maximal inhibitory concentration (IC50) is a standard

measure of a compound's potency in inhibiting a specific biological or biochemical function.[6]

The following table summarizes the available IC50 data for these inhibitors. It is important to

note that IC50 values can vary depending on the experimental conditions, such as the source

of the enzyme, the concentration of the substrate and cofactors, and the presence of

stimulating agents like NO donors.
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Inhibitor Target IC50 Value
Experimental
Context

LY83583
Soluble Guanylate

Cyclase
~2 µM

Cell-permeable,

competitive inhibitor.

[6]

ODQ
NO-sensitive Guanylyl

Cyclase
~10 nM

Reversibly inhibited

the NO-dependent

cGMP response to

glutamate receptor

agonists in incubated

slices of cerebellum.

[7][8]

NS 2028
Soluble Guanylyl

Cyclase (basal)
30 nM

Inhibition of purified

sGC from bovine lung.

[9][10]

NS 2028

Soluble Guanylyl

Cyclase (NO-

stimulated)

200 nM

Inhibition of purified

sGC from bovine lung

stimulated with an NO

donor.[9][10]

NS 2028
Soluble Guanylyl

Cyclase
17 nM

Inhibition of S-nitroso-

glutathione-enhanced

sGC activity in

homogenates of

mouse cerebellum.[9]

[10][11]

NS 2028

Neuronal NO

Synthase-dependent

sGC activation

20 nM

Inhibition in tissue

slices from mouse

cerebellum.[9][10][11]

Mechanism of Action
The mechanisms by which these compounds inhibit sGC activity differ significantly:
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LY83583: While often referred to as an sGC inhibitor, some studies suggest that LY83583's

primary mechanism of inhibiting cGMP formation is indirect, through the generation of

superoxide anion radicals that deactivate NO.[12] This positions it as a less direct inhibitor of

the enzyme itself compared to ODQ and NS 2028.

ODQ: This compound is a potent and selective inhibitor of NO-stimulated sGC.[7][8] It acts

as an oxidant of the heme group of sGC, which desensitizes the enzyme to activation by NO.

[12]

NS 2028: Similar to ODQ, NS 2028 is a potent and specific inhibitor of sGC. Its mechanism

is also believed to involve oxidation or a change in the coordination of the heme-iron of the

enzyme.[11] It has been shown to be an irreversible inhibitor in some contexts.[9]

Signaling Pathway and Experimental Workflow
To visualize the context in which these inhibitors function, the following diagrams illustrate the

NO/sGC/cGMP signaling pathway and a typical experimental workflow for assessing sGC

inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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